Cbz-Aspartic Acid tert-Butyl Ester (Cbz-Asp(OtBu)(OtBu)-D-Pro-OH) is a derivative of aspartic acid, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound features a carbobenzyloxy (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group of aspartic acid. The presence of two tert-butyl ester (OtBu) groups enhances its hydrophobic properties and stability during
The chemical behavior of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH is characterized by its reactivity as an amino acid derivative. Key reactions include:
The synthesis of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH typically involves:
Cbz-Asp(OtBu)(OtBu)-D-Pro-OH is primarily utilized in:
Research into interaction studies involving Cbz-Asp(OtBu)(OtBu)-D-Pro-OH focuses on its binding affinity and activity with biological targets. For instance:
Several compounds share structural similarities with Cbz-Asp(OtBu)(OtBu)-D-Pro-OH, each exhibiting unique characteristics:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Cbz-Aspartic Acid | Contains one Cbz group | Commonly used in peptide synthesis |
Z-Aspartic Acid tert-Butyl Ester | Single tert-butyl ester | More hydrophilic than its counterparts |
Fmoc-Aspartic Acid | Fmoc protecting group | Widely used in solid-phase peptide synthesis |
Boc-Aspartic Acid | Boc protecting group | Offers different stability and reactivity profiles |
These compounds highlight the versatility of aspartic acid derivatives in synthetic chemistry while showcasing how modifications can alter their properties and applications.
Cbz-Asp(OtBu)(OtBu)-D-Pro-OH serves as a linchpin in peptide synthesis due to its dual-functional protection and stereochemical rigidity. The carbobenzyloxy (Cbz) group shields the α-amine during elongation, while the tert-butyl (OtBu) esters on aspartic acid prevent undesired β-carboxyl interactions. The D-proline residue introduces conformational constraints, stabilizing turn structures in nascent peptides. This configuration enables selective deprotection: the Cbz group is removable via hydrogenolysis, while OtBu esters require acidic conditions (e.g., trifluoroacetic acid).
In model systems, Z-protected amino acids like Z-Phg-OH demonstrate >99% coupling efficiency with H-Pro-NH2 when using propylphosphonic anhydride (T3P®) in dimethylformamide (DMF). Analogously, Cbz-Asp(OtBu)(OtBu)-D-Pro-OH achieves 92–96% yields in dipeptide formations under optimized conditions. The compound’s stability stems from its tert-butyl groups, which provide steric hindrance against diketopiperazine formation during cyclization.
Solution-phase synthesis dominates intermediate-scale production of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH due to solvent compatibility and rapid kinetics. Ethyl acetate (EtOAc) and DMF emerge as optimal solvents, with EtOAc enabling 97% conversion in Oxyma/DIC-mediated couplings versus 74% in DMF. The following table contrasts solvent performance:
Solvent | Coupling Reagent | Temperature | Conversion (%) |
---|---|---|---|
DMF | T3P® | RT | >99 |
EtOAc | Oxyma/DIC | RT | 97 |
THF | T3P® | RT | 93 |
Solid-phase peptide synthesis (SPPS) remains less common for this intermediate due to solubility constraints. However, resin-bound strategies prove advantageous when synthesizing Cbz-Asp(OtBu)(OtBu)-D-Pro-OH-containing oligopeptides. Wang resin functionalization with hydroxymethylphenoxy groups enables 85–90% loading efficiency, though tert-butyl esters necessitate mild cleavage conditions (1% TFA in DCM).
Coupling reagent selection critically impacts reaction efficiency and epimerization rates. While T3P® demonstrates superior performance in solution-phase syntheses, the following uranium- and phosphonium-based reagents offer alternatives:
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
The table below summarizes key performance metrics:
Reagent | Solvent | Base | Yield (%) | Racemization (%) |
---|---|---|---|---|
TBTU | DMF | DIPEA | 88–92 | <1 |
HATU | DMF | DIPEA | 95–98 | 0.5–0.8 |
PyBOP | DCM | DIPEA | 90–93 | <0.5 |
Reaction temperature significantly impacts outcomes: TBTU achieves 95% conversion at -20°C versus 88% at RT for hindered systems. HATU maintains efficiency across temperatures (94% at -20°C vs. 96% at RT), while PyBOP requires strict temperature control (-15°C to 0°C) to minimize side reactions.
The implementation of orthogonal protection schemes for aspartic acid derivatives bearing dual tert-butyl ester protection represents a critical advancement in peptide synthesis methodology [7] [8] [9]. The dual tert-butyl protection of both the alpha-carboxyl and beta-carboxyl groups of aspartic acid creates a highly stable yet selectively removable protecting group system that enables complex synthetic transformations while maintaining structural integrity [10] [11] [12].
Research findings demonstrate that the dual tert-butyl ester protection provides exceptional stability under basic conditions, with minimal aspartimide formation even under prolonged exposure to piperidine-containing deprotection reagents [13] [14]. The orthogonal nature of this protection scheme allows for selective manipulation of the peptide backbone while preserving the side chain functionality [15] [16]. Studies have shown that the Carbobenzyloxy/di-tert-butyl protection combination offers superior performance compared to traditional Benzyloxycarbonyl/Benzyl or tert-Butoxycarbonyl/Benzyl schemes in terms of both stability and deprotection selectivity [6] [7] [8].
The preparation of di-tert-butyl aspartic acid esters typically involves transesterification reactions using tert-butyl compounds in the presence of suitable catalysts, with yields ranging from 70-90% depending on the specific reaction conditions employed [8] [17] [18]. The dual protection strategy enables the synthesis of complex peptide sequences that would otherwise be challenging to prepare using conventional single-protection approaches [19] [20] [21].
Protection Scheme | N-Terminal Protection | Side Chain Protection | Deprotection Conditions | Orthogonality |
---|---|---|---|---|
Carbobenzyloxy/tert-Butyl (Classical) | Carbobenzyloxy | tert-Butyl | Hydrogen/Palladium-Carbon; Trifluoroacetic acid | Moderate |
9-Fluorenylmethoxycarbonyl/tert-Butyl (Modern Solid Phase Peptide Synthesis) | 9-Fluorenylmethoxycarbonyl | tert-Butyl | Piperidine; Trifluoroacetic acid | High |
tert-Butoxycarbonyl/Benzyl (Traditional) | tert-Butoxycarbonyl | Benzyl | Trifluoroacetic acid; Hydrogen fluoride | Low |
Carbobenzyloxy/tert-Butyl/tert-Butyl (Double protection) | Carbobenzyloxy | tert-Butyl (both carboxyl) | Hydrogen/Palladium-Carbon; Trifluoroacetic acid | Moderate |
9-Fluorenylmethoxycarbonyl/3-ethyl-3-pentyl (Aspartimide-resistant) | 9-Fluorenylmethoxycarbonyl | 3-ethyl-3-pentyl | Piperidine; Trifluoroacetic acid | High |
Allyloxycarbonyl/tert-Butyl (Orthogonal) | Allyloxycarbonyl | tert-Butyl | Tetrakis(triphenylphosphine)palladium; Trifluoroacetic acid | Very High |
2,2,2-Trichloroethoxycarbonyl/tert-Butyl (Alternative) | 2,2,2-Trichloroethoxycarbonyl | tert-Butyl | Zinc/Acetic acid; Trifluoroacetic acid | High |
The Carbobenzyloxy protecting group serves as a cornerstone in N-terminal amino acid protection, offering unique advantages in peptide synthesis through its distinctive chemical properties and removal characteristics [9] [11] [22]. The Carbobenzyloxy group provides exceptional stability under basic conditions, making it highly compatible with base-mediated coupling reactions and various synthetic transformations commonly employed in peptide synthesis [10] [23] [16].
Research demonstrates that Carbobenzyloxy protection remains stable under a wide range of reaction conditions, including exposure to strong bases such as piperidine and 1,8-diazabicyclo[5.4.0]undec-7-ene, temperatures up to 80 degrees Celsius, and various nucleophilic reagents [9] [11] [23]. This stability profile makes Carbobenzyloxy particularly valuable for protecting N-terminal amino groups during complex synthetic sequences where multiple reaction steps are required [22] [24] [16].
The primary mechanism for Carbobenzyloxy deprotection involves catalytic hydrogenation using palladium on carbon as the catalyst, typically requiring 2-4 hours for complete removal under standard conditions [9] [11] [23]. Alternative deprotection methods include treatment with aluminum trichloride in hexafluoroisopropanol, which provides a non-hydrogenolytic approach particularly useful when other reducible functionalities are present in the molecule [23]. This method demonstrates excellent selectivity, with reaction times ranging from 2-16 hours depending on substrate complexity and achieving conversion rates of 85-95% [23].
The Carbobenzyloxy group exhibits remarkable compatibility with various other protecting groups commonly used in peptide synthesis [9] [23] [16]. Studies have shown that Carbobenzyloxy remains stable in the presence of 9-fluorenylmethoxycarbonyl, 2,2,2-trichloroethoxycarbonyl, and allyloxycarbonyl groups, enabling the design of sophisticated orthogonal protection strategies [23] [16]. This compatibility extends to side chain protecting groups, including tert-butyl esters, tert-butyl ethers, and various benzyl-based protecting groups [25] [26] [27].
Conditions | Stability | Cleavage Time | Compatibility with Other Groups |
---|---|---|---|
Catalytic hydrogenation (Hydrogen/Palladium-Carbon) | Labile | 2-4 hours | Incompatible with reducible groups |
Trifluoroacetic acid, Room temperature | Stable | No cleavage | Compatible with base-labile groups |
Base (piperidine, 1,8-diazabicyclo[5.4.0]undec-7-ene) | Stable | No cleavage | Compatible with acid-labile groups |
Aluminum trichloride/Hexafluoroisopropanol, Room temperature | Labile | 2-16 hours | Compatible with 9-Fluorenylmethoxycarbonyl, 2,2,2-Trichloroethoxycarbonyl, Allyloxycarbonyl |
Thermal (greater than 150 degrees Celsius) | Moderately stable | 1-3 hours | Variable compatibility |
Lewis acids (Zinc bromide) | Stable | No cleavage | Compatible with most groups |
Enzymatic conditions | Stable | No cleavage | Highly compatible |
The stability and cleavage kinetics of tert-butyl esters represent critical parameters in the design of effective protecting group strategies for aspartic acid derivatives [17] [25] [26]. Tert-butyl esters demonstrate exceptional stability under basic conditions, nucleophilic attack, and reducing environments, making them ideal candidates for protecting carboxyl functionalities during peptide synthesis [17] [25] [28].
Kinetic studies reveal that tert-butyl ester hydrolysis follows first-order kinetics under acidic conditions, with rate constants varying significantly based on pH, temperature, and the presence of catalytic species [25] [26] [28]. Under standard trifluoroacetic acid deprotection conditions, tert-butyl esters undergo quantitative cleavage within 1-2 hours at room temperature, with reaction rates enhanced by increasing acid concentration and temperature [25] [28] [29].
Research findings indicate that the cleavage mechanism involves protonation of the ester oxygen followed by elimination of isobutene, generating the corresponding carboxylic acid [26] [28] [29]. This mechanism is highly sensitive to steric hindrance around the ester carbonyl, with bulky substituents significantly reducing the rate of deprotection [25] [28] [14]. The activation energy for tert-butyl ester cleavage under acidic conditions has been determined to be approximately 78 kilojoules per mole, indicating a relatively facile transformation under appropriate conditions [30].
Alternative deprotection methods for tert-butyl esters have been developed to address specific synthetic challenges and compatibility requirements [25] [26] [27]. Iron(III) chloride-mediated deprotection in dichloromethane provides a mild, selective method for tert-butyl ester removal while preserving other protecting groups [26]. This method demonstrates excellent functional group tolerance, maintaining the integrity of amide bonds, aromatic systems, and other ester functionalities [26]. Enzymatic deprotection using lipase A from Candida antarctica offers an environmentally friendly alternative, achieving 85-92% yields under mild aqueous conditions [27].
The development of bis(trifluoromethanesulfonyl)imide-catalyzed tert-butylation and deprotection represents a significant advancement in protecting group methodology [17]. This system enables direct conversion of free amino acids to tert-butyl esters using tert-butyl acetate as both solvent and tert-butylating agent, with reaction times significantly reduced compared to conventional methods [17]. The process demonstrates excellent compatibility with Carbobenzyloxy-protected amino acids, achieving yields of 68-89% for various substrates [17].
Deprotection Method | Conditions | Selectivity | Yield (%) |
---|---|---|---|
Trifluoroacetic acid | Trifluoroacetic acid, Room temperature, 1-2 hours | Low (cleaves multiple acid-labile groups) | 85-95 |
Hydrogen fluoride/pyridine | Hydrogen fluoride/pyridine, 0-25 degrees Celsius, 12 hours | Non-selective | 90-95 |
Zinc bromide in Dichloromethane | Zinc bromide (3 equivalents), Dichloromethane, Room temperature | Moderate (compatible with 9-fluorenylmethoxycarbonyl groups) | 70-85 |
Iron(III) chloride in Dichloromethane | Iron(III) chloride (5 equivalents), Dichloromethane, Room temperature | High (tolerates many protecting groups) | 80-95 |
Thermal (reagent-free) | 120-140 degrees Celsius, continuous flow | High (substrate-dependent) | 90-98 |
Enzymatic (Candida antarctica Lipase A) | pH 7.5, 37 degrees Celsius, 24 hours | High (orthogonal to other methods) | 85-92 |
Bis(trifluoromethanesulfonyl)imide | Bis(trifluoromethanesulfonyl)imide (1.1 equivalents), tert-butyl acetate, Room temperature | High (compatible with Carbobenzyloxy groups) | 68-89 |
The stereochemical configuration of proline residues exerts profound effects on peptide structure, stability, and biological activity, with D-proline and L-proline exhibiting distinctly different conformational preferences and structural impacts [31] [32] [33]. The incorporation of D-proline into peptide sequences fundamentally alters the local and global conformational landscape, creating unique structural motifs that are not accessible with the natural L-proline configuration [32] [34] [35].
Conformational analysis reveals that D-proline preferentially adopts different beta-turn types compared to L-proline, with D-proline favoring Type I' and Type II' beta-turns while L-proline predominantly forms Type I and Type II beta-turns [34] [35]. This difference in turn type preference directly impacts the overall peptide backbone geometry and influences the formation of secondary structural elements such as beta-hairpins and beta-sheets [34] [35]. Nuclear magnetic resonance studies demonstrate that peptides containing D-proline-L-alanine sequences adopt Type II' beta-turn conformations, while D-proline-D-alanine sequences preferentially form Type I' beta-turns [34] [35].
The ring pucker preferences of D-proline and L-proline differ significantly, with L-proline favoring the exo (C4-exo) conformation and D-proline preferring the endo (C4-endo) conformation [31] [33] [36]. This difference in ring pucker directly affects the phi and psi dihedral angles of the proline residue, leading to altered backbone conformations and modified intramolecular interactions [31] [33]. The stereoelectronic effects associated with these conformational preferences influence the stability of adjacent peptide bonds and the overall energetics of peptide folding [31] [33].
Research findings indicate that the cis/trans isomerization ratio of prolyl peptide bonds is influenced by the stereochemical configuration of the proline residue [31] [33] [36]. L-proline typically exhibits 15-20% cis peptide bond content under physiological conditions, while D-proline shows reduced cis content of 10-15% [33] [36]. This difference in isomerization behavior affects the kinetics of peptide folding and the population of conformational states accessible to the peptide [31] [33].
The incorporation of D-proline into peptide sequences significantly enhances proteolytic stability compared to peptides containing only L-amino acids [32] [37] [38]. This enhanced stability arises from the inability of most proteolytic enzymes to recognize and cleave peptide bonds involving D-amino acids, as these enzymes have evolved to process natural L-amino acid substrates [32] [38]. Studies demonstrate that peptides containing D-proline residues exhibit dramatically increased half-lives in biological systems, making them attractive candidates for therapeutic applications [32] [37].
Bioactivity studies reveal that the substitution of L-proline with D-proline can lead to enhanced or altered biological activity in many peptide systems [32] [33] [37]. The altered conformational preferences of D-proline-containing peptides can result in improved binding affinity to target receptors, increased selectivity between different receptor subtypes, and modified pharmacokinetic properties [32] [37]. Examples include histone deacetylase inhibitors where D-proline incorporation provides enhanced selectivity between parasite and host enzymes [32].
The impact of D-proline configuration on hydrogen bonding patterns represents another critical structural consideration [33] [34] [35]. The altered backbone geometry associated with D-proline residues modifies the spatial arrangement of hydrogen bond donors and acceptors, leading to different intramolecular interaction networks compared to L-proline-containing peptides [34] [35]. These modified hydrogen bonding patterns can stabilize specific conformational states and influence the overall thermodynamic stability of the peptide structure [33] [34].
Parameter | L-Proline | D-Proline | Impact on Peptide Structure |
---|---|---|---|
Beta-Turn Type Formation | Type I, Type II | Type I', Type II' | Nucleates different turn types |
Ring Pucker Preference | Exo (C4-exo) | Endo (C4-endo) | Affects overall backbone conformation |
Peptide Bond cis/trans Ratio | 15-20% cis | 10-15% cis | Changes local flexibility |
Hydrogen Bonding Pattern | Standard backbone interactions | Altered backbone geometry | Modifies intramolecular interactions |
Conformational Flexibility | Moderate | Reduced | Influences global folding |
Proteolytic Stability | Low (natural substrate) | High (non-natural) | Increases metabolic stability |
Bioactivity Retention | Natural activity | Often enhanced/altered | Can improve therapeutic properties |